Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6) for Advanced Chemical Synthesis
Methyl 2-fluoro-4-nitrobenzoate, identified by CAS Number 392-09-6, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a methyl ester, a nitro group, and a fluorine atom on a benzene ring, offers a unique combination of reactive sites.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in the practical insights of a senior application scientist. The strategic placement of the electron-withdrawing nitro group para to the fluorine atom and ortho to the methyl ester creates a versatile scaffold for complex molecular engineering. This arrangement is pivotal for its utility in constructing molecules with enhanced biological activity and optimized pharmacokinetic profiles.[2][3]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a synthetic intermediate are critical for its effective use in experimental design, including reaction setup, purification, and storage. Methyl 2-fluoro-4-nitrobenzoate is typically a yellow to brown solid, though its appearance can vary with purity.[1][4] A summary of its core properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 392-09-6 | [1][4] |
| Molecular Formula | C₈H₆FNO₄ | [1][4][5] |
| Molecular Weight | 199.14 g/mol | [4][6] |
| Appearance | Yellow to brown solid | [1][4] |
| Boiling Point | 314.6°C at 760 mmHg | [7] |
| Density | 1.388 g/cm³ | [7] |
| Flash Point | 144.1°C | [7] |
| LogP | 1.72 | [8] |
| Storage | 2-8°C Refrigerator, in a well-ventilated, dry place | [5][6][9] |
While specific spectral data is proprietary to individual suppliers, comprehensive analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from commercial vendors to confirm structural integrity and purity.[10][11] These characterization techniques are essential for validating the starting material before its inclusion in a synthetic sequence, ensuring reproducibility and preventing the introduction of impurities.
Synthesis and Manufacturing Workflow
The most common and industrially scalable synthesis of Methyl 2-fluoro-4-nitrobenzoate involves the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-nitrobenzoic acid. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in methanol, which serves as both the solvent and the reactant.
Experimental Protocol: Fischer Esterification
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Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The addition of the acid catalyst is exothermic and should be performed with caution.
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours.[12] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured onto ice water. The product, being sparingly soluble in water, will precipitate out as a solid.[13]
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water to remove residual acid, and dried in vacuo to yield Methyl 2-fluoro-4-nitrobenzoate.[13] Further purification can be achieved by recrystallization if necessary.
The causality behind this protocol lies in the acid-catalyzed activation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester product.
Caption: Workflow for the synthesis of Methyl 2-fluoro-4-nitrobenzoate.
Chemical Reactivity and Key Transformations
The synthetic value of Methyl 2-fluoro-4-nitrobenzoate stems from its capacity to undergo a variety of chemical transformations at its three key functional sites. The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.
-
Reduction of the Nitro Group: This is arguably the most common and critical transformation. The nitro group can be readily reduced to an amino group (aniline) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting methyl 2-fluoro-4-aminobenzoate is a vital precursor for constructing heterocyclic rings and amides, which are prevalent in many pharmaceutical agents.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly deactivating para-nitro group. This allows for the displacement of fluoride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to introduce diverse functionalities at the 2-position of the ring.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. This unmasks a reactive handle for amide bond formation or other carboxylate-specific chemistries.
Caption: Key reaction pathways of Methyl 2-fluoro-4-nitrobenzoate.
Applications in Drug Discovery and Agrochemicals
Methyl 2-fluoro-4-nitrobenzoate is not merely a laboratory curiosity; it is a commercially significant building block for high-value products.
-
Pharmaceuticals: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This compound provides a reliable method for introducing a fluorinated aromatic scaffold. It is used in the synthesis of selective kinase inhibitors and other biologically active molecules.[2][5] Its structural motif is found in precursors to advanced pharmaceutical ingredients, and it has been identified as a process impurity in the synthesis of drugs like Enzalutamide, indicating its role in the synthetic pathway.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. This intermediate serves in the production of advanced crop protection agents.[2]
-
Allosteric Inhibitors: Research has indicated that this compound can serve as a lead for developing allosteric inhibitors of protein kinases, which bind to a site distinct from the ATP-binding pocket to regulate protein activity.[1][5] This offers a promising avenue for developing more selective and less toxic therapeutic agents.
Safety, Handling, and Analytical Control
As with any active chemical reagent, proper handling and safety protocols are paramount. Methyl 2-fluoro-4-nitrobenzoate requires careful management in a laboratory or manufacturing setting.
Hazard Summary
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [9] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [9] |
Safe Handling Protocol:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly closed container in a cool, dry, and locked-up place.[6][9]
Analytical Quality Control: HPLC Method
Purity assessment is crucial for ensuring the quality of synthetic intermediates. A reverse-phase HPLC method can be employed for this purpose.[8]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[8]
-
Detection: UV detection at an appropriate wavelength based on the chromophore (typically 254 nm).
-
Procedure: A standardized solution of the compound is injected, and the peak area is used to determine purity against a reference standard. The method is scalable for preparative separation to isolate impurities if needed.[8]
This self-validating protocol ensures that the material meets the stringent purity requirements for multi-step syntheses, where impurities can have a cascading negative impact on subsequent steps.
Conclusion
Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6) is a strategically important and versatile chemical intermediate. Its value lies in the unique interplay of its three functional groups, which allows for a diverse range of subsequent chemical modifications. For the medicinal or agricultural chemist, it represents a reliable and efficient entry point for introducing a fluorinated phenyl ring, a motif frequently associated with enhanced biological performance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in the development of novel and impactful molecules.
References
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CAS No : 392-09-6 | Product Name : Methyl 2-fluoro-4-nitrobenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
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methyl 2-fluoro-4-nitrobenzoate. (n.d.). CM Fine Chemicals - MOLBASE. Retrieved from [Link]
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Methyl 4-Fluoro-2-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
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Methyl 2-fluoro-4-nitrobenzoate. (2018, May 16). SIELC Technologies. Retrieved from [Link]
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392-09-6 | Methyl 2-fluoro-4-nitrobenzoate. (n.d.). Fluoropharm. Retrieved from [Link]
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Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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